molecular formula C17H20ClN3O2 B2783228 (2-Chlorophenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1171342-01-0

(2-Chlorophenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2783228
CAS No.: 1171342-01-0
M. Wt: 333.82
InChI Key: ZVTJSZYVGPYUBA-UHFFFAOYSA-N
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Description

“(2-Chlorophenyl)(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Scientific Research Applications

Thermal and Structural Studies

  • A study on a compound synthesized through substitution reactions involving different spectroscopic techniques and X-ray diffraction showed the compound's thermal stability and provided insights into its structural conformation, highlighting its potential for material science applications. This study underlines the importance of understanding the thermal and structural properties of complex compounds for various scientific applications (C. S. Karthik et al., 2021).

Antimicrobial Activity

  • Research on derivatives synthesized from a similar structural framework demonstrated significant antimicrobial activity against various pathogenic bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents. This finding underscores the relevance of structural modifications in enhancing biological activity (L. Mallesha & K. Mohana, 2014).

Molecular Interaction Studies

  • A detailed study on the molecular interaction of a structurally related antagonist with the CB1 cannabinoid receptor using various analytical methods provided insights into the compound's binding affinities and conformational dynamics. This research could be relevant for understanding the molecular basis of receptor-ligand interactions and designing receptor-specific drugs (J. Shim et al., 2002).

Synthesis and Biological Evaluation

  • Studies involving the synthesis and characterization of related compounds have explored their potential as anticancer and antimicrobial agents. These findings suggest the utility of such compounds in medicinal chemistry, particularly in the development of novel therapeutic agents (G Mahanthesha et al., 2021; H. Hafez et al., 2016).

Molecular Docking and Spectroscopic Analysis

  • Research combining molecular docking and spectroscopic analysis on a novel bioactive heterocycle provided valuable insights into its antimicrobial activity and potential molecular targets. This approach highlights the importance of integrating computational and experimental methods in drug discovery (C. Sivakumar et al., 2021).

Properties

IUPAC Name

(2-chlorophenyl)-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2/c1-11(2)15-19-20-16(23-15)12-7-9-21(10-8-12)17(22)13-5-3-4-6-14(13)18/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTJSZYVGPYUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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